molecular formula C17H19NO5S B11418626 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)furan-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)furan-2-carboxamide

Cat. No.: B11418626
M. Wt: 349.4 g/mol
InChI Key: DNQXDFDWQAPXLF-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of a thiolane ring, a methoxyphenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the thiolane ring with a methoxyphenylmethyl halide in the presence of a base.

    Formation of the Furan Carboxamide Moiety: This is typically done through the reaction of a furan carboxylic acid derivative with an amine, followed by coupling with the thiolane intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it a potential building block for advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE: shares similarities with other thiolane and furan derivatives.

    1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-methyl-amine hydrochloride: is a related compound that features a similar thiolane ring structure.

Uniqueness

The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]FURAN-2-CARBOXAMIDE lies in its combination of a thiolane ring, a methoxyphenyl group, and a furan carboxamide moiety. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H19NO5S/c1-22-15-5-2-4-13(10-15)11-18(14-7-9-24(20,21)12-14)17(19)16-6-3-8-23-16/h2-6,8,10,14H,7,9,11-12H2,1H3

InChI Key

DNQXDFDWQAPXLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3

Origin of Product

United States

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